molecular formula C9H17N4O9P B2847976 5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide;phosphoric acid

5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide;phosphoric acid

Cat. No.: B2847976
M. Wt: 356.23 g/mol
InChI Key: BPVGMEHURDEDAZ-GWTDSMLYSA-N
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Description

5-Aminoimidazole-4-carboxamide ribonucleotide (phosphate) is a compound that plays a significant role in various biochemical processes. It is an analog of adenosine monophosphate and is capable of stimulating adenosine monophosphate-dependent protein kinase activity. This compound has been used in scientific research for its potential therapeutic effects, particularly in the treatment of metabolic disorders and cardiac ischemic injury .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aminoimidazole-4-carboxamide ribonucleotide (phosphate) typically involves the phosphorylation of 5-Aminoimidazole-4-carboxamide ribonucleoside. This process can be achieved through various chemical reactions, including the use of phosphorylating agents such as phosphorus oxychloride or phosphoryl chloride under controlled conditions .

Industrial Production Methods

In industrial settings, the production of 5-Aminoimidazole-4-carboxamide ribonucleotide (phosphate) involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes multiple purification steps, such as crystallization and chromatography, to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

5-Aminoimidazole-4-carboxamide ribonucleotide (phosphate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 5-Aminoimidazole-4-carboxamide ribonucleotide (phosphate) can lead to the formation of carboxylic acids, while reduction can produce amines. Substitution reactions can yield a variety of substituted imidazole derivatives .

Scientific Research Applications

5-Aminoimidazole-4-carboxamide ribonucleotide (phosphate) has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.

    Biology: It is used to study cellular metabolism and energy regulation, particularly in the context of adenosine monophosphate-dependent protein kinase activation.

    Medicine: It has potential therapeutic applications in the treatment of metabolic disorders, cardiac ischemic injury, and other diseases.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 5-Aminoimidazole-4-carboxamide ribonucleotide (phosphate) involves its ability to activate adenosine monophosphate-dependent protein kinase. This activation leads to various downstream effects, including the regulation of cellular energy metabolism, enhancement of nucleotide synthesis, and modulation of oxidative stress responses. The compound interacts with specific molecular targets, such as adenosine kinase and adenosine deaminase, to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Aminoimidazole-4-carboxamide ribonucleotide (phosphate) is unique in its ability to specifically activate adenosine monophosphate-dependent protein kinase, making it a valuable tool in the study of cellular energy regulation and metabolic processes. Its distinct chemical structure and functional properties set it apart from other similar compounds .

Properties

IUPAC Name

5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide;phosphoric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O5.H3O4P/c10-7-4(8(11)17)12-2-13(7)9-6(16)5(15)3(1-14)18-9;1-5(2,3)4/h2-3,5-6,9,14-16H,1,10H2,(H2,11,17);(H3,1,2,3,4)/t3-,5-,6-,9-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPVGMEHURDEDAZ-GWTDSMLYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1C2C(C(C(O2)CO)O)O)N)C(=O)N.OP(=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C(N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N)C(=O)N.OP(=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N4O9P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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